(2E)-4-bromo-1,1,1-trifluorobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4-bromo-1,1,1-trifluorobut-2-ene is an organic compound characterized by the presence of a bromine atom, three fluorine atoms, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-bromo-1,1,1-trifluorobut-2-ene typically involves the reaction of 4-bromo-1,1,1-trifluorobut-2-yne with hydrogen in the presence of a palladium catalyst. This hydrogenation reaction converts the triple bond in the alkyne to a double bond, resulting in the formation of the desired alkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydrogenation processes, but with optimized conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-bromo-1,1,1-trifluorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.
Addition Reactions: Often carried out using halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in non-polar solvents.
Oxidation Reactions: Commonly use oxidizing agents such as peracids or potassium permanganate under controlled conditions.
Major Products Formed
Substitution Reactions: Result in substituted alkenes with different functional groups replacing the bromine atom.
Addition Reactions: Yield dihaloalkanes or haloalkenes depending on the electrophile used.
Oxidation Reactions: Produce epoxides or other oxygenated compounds.
Scientific Research Applications
(2E)-4-bromo-1,1,1-trifluorobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced properties.
Mechanism of Action
The mechanism by which (2E)-4-bromo-1,1,1-trifluorobut-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form addition products. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-chloro-1,1,1-trifluorobut-2-ene: Similar structure but with a chlorine atom instead of bromine.
(2E)-4-bromo-1,1,1-trifluorobut-1-ene: Similar structure but with the double bond in a different position.
(2E)-4-bromo-1,1,1-trifluorobut-2-yne: Similar structure but with a triple bond instead of a double bond.
Uniqueness
(2E)-4-bromo-1,1,1-trifluorobut-2-ene is unique due to the combination of a bromine atom and three fluorine atoms in its structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
Properties
CAS No. |
31450-13-2 |
---|---|
Molecular Formula |
C4H4BrF3 |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.